REACTION_CXSMILES
|
C(OCC)C.C(O)(=O)C(O)=O.[CH2:12]([O:15][CH:16]([O:20][CH2:21][CH:22]=[CH2:23])[C:17]([O-:19])=[O:18])[CH:13]=[CH2:14].[Na+]>O>[CH2:21]([O:20][CH:16]([O:15][CH2:12][CH:13]=[CH2:14])[C:17]([OH:19])=[O:18])[CH:22]=[CH2:23] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
62 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(C(=O)[O-])OCC=C.[Na+]
|
Name
|
|
Quantity
|
71 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is agitated vigorously for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced at ambient temperature and under agitation into an aqueous solution
|
Type
|
CUSTOM
|
Details
|
The biphasic medium obtained
|
Type
|
CUSTOM
|
Details
|
it is decanted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal phase is then dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
finally concentrated to dryness under vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(C(=O)O)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.14 mol | |
AMOUNT: MASS | 24 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |